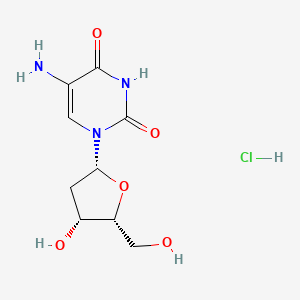
D-Sorbitol-13C6,d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sorbitol-13C6,d8 is a labeled form of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it a valuable tool in various scientific research applications. The labeling allows for precise tracking and analysis in metabolic studies, pharmacokinetics, and other biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from glucose labeled with carbon-13, the reduction of glucose to sorbitol can be performed using catalytic hydrogenation. Deuterium can be introduced by using deuterated reagents or solvents during the reduction process.
Biological Methods: Utilizing microorganisms that can metabolize labeled glucose to produce labeled sorbitol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled glucose, which is then chemically reduced to sorbitol.
Catalytic Hydrogenation: Employing catalysts such as nickel or platinum in the presence of deuterated hydrogen gas to achieve the desired labeling.
Análisis De Reacciones Químicas
Types of Reactions: D-Sorbitol-13C6,d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sorbose or other oxidized derivatives using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Further reduction to produce hexitol derivatives.
Substitution: Reactions with halogens or other substituents to form halogenated sorbitol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Catalytic hydrogenation using nickel or platinum catalysts.
Substituting Agents: Halogens like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation Products: Sorbose, glucaric acid.
Reduction Products: Hexitol derivatives.
Substitution Products: Halogenated sorbitol derivatives.
Aplicaciones Científicas De Investigación
D-Sorbitol-13C6,d8 is widely used in scientific research due to its labeled isotopes. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Studying metabolic processes and pathways in living organisms.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of D-Sorbitol-13C6,d8 involves its metabolism and incorporation into various biochemical pathways. The labeled isotopes allow for precise tracking of the compound through these pathways, providing insights into metabolic processes and drug interactions. The molecular targets include enzymes involved in sugar metabolism, such as sorbitol dehydrogenase and aldose reductase.
Comparación Con Compuestos Similares
D-Sorbitol: The non-labeled form of the compound.
D-Glucitol-13C6: Labeled with carbon-13 but not deuterium.
D-Sorbitol-d8: Labeled with deuterium but not carbon-13.
Uniqueness: D-Sorbitol-13C6,d8 is unique due to its dual labeling with both carbon-13 and deuterium This dual labeling provides enhanced tracking capabilities in metabolic studies compared to compounds labeled with only one isotope
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
Clave InChI |
FBPFZTCFMRRESA-SVJKINHYSA-N |
SMILES isomérico |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


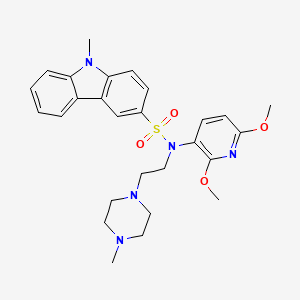
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
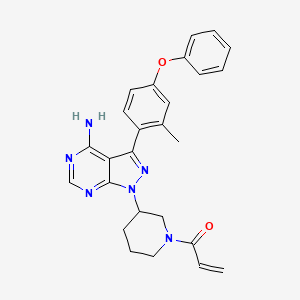
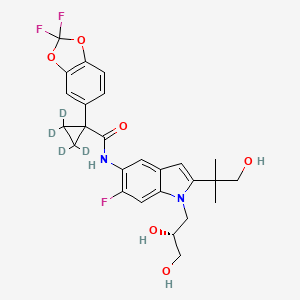
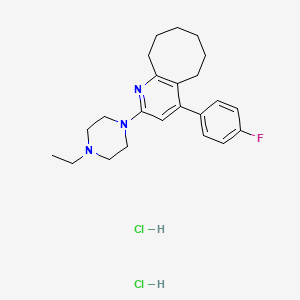

![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)

![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)



